molecular formula C21H25N5OS B6581328 1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1203276-44-1

1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B6581328
CAS No.: 1203276-44-1
M. Wt: 395.5 g/mol
InChI Key: CCADKVHHATVULU-UHFFFAOYSA-N
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Description

1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C21H25N5OS and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.17798161 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for quinoline and thiophene moieties

Mode of Action

Based on its structural similarity to other quinoline and thiophene derivatives, it may bind to its target proteins or receptors, leading to changes in their function . The presence of a urea group could also suggest potential hydrogen bonding interactions with its targets.

Biochemical Pathways

Given the structural features of the compound, it may be involved in pathways where quinoline and thiophene derivatives are known to play a role

Pharmacokinetics

The presence of a piperazine ring could potentially enhance its solubility and absorption . The compound’s bioavailability would depend on these properties, as well as its stability and metabolism in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural features, it may exert effects similar to other quinoline and thiophene derivatives . Further experimental studies are needed to determine its specific effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as this can influence the ionization state of the compound and its interactions with targets .

Properties

IUPAC Name

1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-15-12-20(26-9-7-25(2)8-10-26)24-19-6-5-16(13-18(15)19)23-21(27)22-14-17-4-3-11-28-17/h3-6,11-13H,7-10,14H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCADKVHHATVULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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